molecular formula C8H13ClN2OS B6275937 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride CAS No. 2763758-84-3

2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride

Cat. No.: B6275937
CAS No.: 2763758-84-3
M. Wt: 220.7
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Description

2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiopyrano-oxazole ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the thiopyrano-oxazole core, followed by the introduction of the ethan-1-amine group. Common reagents used in these reactions include thiols, oxazoles, and amines, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiopyrano ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The thiopyrano-oxazole ring system can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ethan-1-amine group may also play a role in binding to biological molecules, facilitating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran derivatives: Compounds with similar thiopyrano structures.

    Oxazole derivatives: Compounds containing the oxazole ring.

    Ethan-1-amine derivatives: Compounds with similar amine functionalities.

Uniqueness

What sets 2-{4H,6H,7H-thiopyrano[3,4-d][1,3]oxazol-2-yl}ethan-1-amine hydrochloride apart is its unique combination of the thiopyrano and oxazole rings, along with the ethan-1-amine group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2763758-84-3

Molecular Formula

C8H13ClN2OS

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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